molecular formula C13H15NO5S2 B2956388 methyl 3-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1351588-13-0

methyl 3-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2956388
CAS RN: 1351588-13-0
M. Wt: 329.39
InChI Key: BHLLPSJMCUFKJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The compound “methyl 3-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate” likely contains this thiophene structure, along with additional functional groups that contribute to its unique properties.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

The compound has a chemical formula of C6H7NO4S2 and a molecular weight of 221.25 . It has a predicted density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, and a boiling point of 428.3±55.0 °C .

Scientific Research Applications

Photochemical Degradation of Crude Oil Components

Research on the photochemical degradation of crude oil components, including methyl- and dimethylbenzothiophenes, highlights the oxidative processes leading to the formation of carboxylic acids and the opening of the thiophene ring. This study might suggest potential environmental degradation pathways for thiophene-based compounds similar to the queried chemical (Andersson & Bobinger, 1996).

Laboratory Simulation of Natural Sulphurization

Another study simulating natural sulphurization processes with organic matter, including reactions of thiols with inorganic polysulphides, could provide a basis for understanding the reactivity and transformation of thiophene-based compounds under environmental conditions (Graaf, Damsté, & Leeuw, 1992).

Functionalization of Metal-Organic Frameworks

Research on the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups indicates potential applications in gas adsorption, sensing properties, and magnetic properties. This suggests the chemical of interest might have utility in materials science, particularly in the development of functional materials with specific sensing or adsorptive capabilities (Wang et al., 2016).

Synthesis of Stabilized Sulfonium Ylides

A study on the synthesis of stabilized sulfonium ylides via reactions involving sulfoxides could be relevant for understanding the synthetic utility and reactivity of sulfur-containing compounds, potentially offering insights into novel synthetic routes or intermediates for thiophene-based compounds (Cook & Moffatt, 1968).

High Sensitivity Analysis of Proteins

Investigations into the high sensitivity analysis of proteins using sulfo-indocyanine dye labeling demonstrate the application of sulfur-based reagents in biochemical analysis, suggesting that similar compounds might find use in analytical chemistry or biochemistry for the labeling and detection of biomolecules (Qiao et al., 2009).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to handle organic compounds with care, avoiding contact with skin and eyes, and preventing inhalation of vapors .

Future Directions

Given its potential applications in various fields, including drug discovery, materials science, and organic synthesis, future research could explore these areas further. Additionally, the development of more efficient synthesis methods for thiophene derivatives could also be a valuable area of study .

properties

IUPAC Name

methyl 3-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S2/c1-8-6-10(9(2)19-8)7-14-21(16,17)11-4-5-20-12(11)13(15)18-3/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLLPSJMCUFKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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